molecular formula C8H17N B3244228 (3R)-3-Ethyl-3-methylpiperidine CAS No. 1609430-53-6

(3R)-3-Ethyl-3-methylpiperidine

Cat. No.: B3244228
CAS No.: 1609430-53-6
M. Wt: 127.23 g/mol
InChI Key: CGCJUEBKFAMLJR-MRVPVSSYSA-N
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Description

(3R)-3-Ethyl-3-methylpiperidine is a chiral piperidine derivative characterized by an ethyl and methyl group at the third carbon position, with the R configuration. Piperidine derivatives are critical in medicinal chemistry due to their versatility as building blocks for pharmaceuticals, agrochemicals, and catalysts. The stereochemistry of this compound enhances its utility in asymmetric synthesis, where enantioselectivity is paramount .

Properties

IUPAC Name

(3R)-3-ethyl-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-3-8(2)5-4-6-9-7-8/h9H,3-7H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCJUEBKFAMLJR-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCNC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(CCCNC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901292019
Record name Piperidine, 3-ethyl-3-methyl-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609430-53-6
Record name Piperidine, 3-ethyl-3-methyl-, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609430-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 3-ethyl-3-methyl-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Ethyl-3-methylpiperidine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine.

    Alkylation: The piperidine undergoes alkylation using ethyl and methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

    Chiral Resolution: The resulting mixture of diastereomers is subjected to chiral resolution techniques such as chromatography or crystallization to isolate the (3R)-enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high enantioselectivity and purity.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Ethyl-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

    Oxidation: N-oxides and hydroxylated derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: N-alkylated, N-acylated, and N-sulfonylated piperidine derivatives.

Scientific Research Applications

(3R)-3-Ethyl-3-methylpiperidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in neurological disorders.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Ethyl-3-methylpiperidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s chiral nature allows for selective binding to these targets, modulating their activity and resulting in various biological effects. The pathways involved may include neurotransmitter modulation, enzyme inhibition, and receptor agonism or antagonism.

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Steric and Electronic Effects : The ethyl-methyl substituents in this compound create a sterically hindered environment, favoring enantioselective reactions. In contrast, phenyl substituents (e.g., in glutethimide analogs) introduce aromaticity, enhancing π-π interactions in biological targets .
  • Ester vs. Amine Functionality : Carboxylate esters (e.g., ethyl (3R)-3-piperidinecarboxylate) improve solubility in organic phases, making them preferable as synthetic intermediates. The parent amine lacks this polarity, limiting its direct use in aqueous systems .

Biological Activity

(3R)-3-Ethyl-3-methylpiperidine, a chiral piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

1. Neurotransmitter Receptor Interaction

Preliminary studies indicate that this compound interacts with various neurotransmitter receptors. These interactions suggest potential applications in neuropharmacology, particularly in modulating synaptic transmission and influencing neurological disorders. For example, its binding affinity to serotonin and dopamine receptors has been noted, although detailed mechanisms remain to be elucidated.

2. Metabolic Pathways

Investigations into the metabolic pathways of this compound reveal insights into its pharmacokinetics. Understanding how this compound is metabolized can inform its efficacy and safety profile in therapeutic applications. Studies suggest that it undergoes hepatic metabolism, which may affect its bioavailability and half-life.

Case Studies

Several studies have evaluated the biological activity of this compound in different contexts:

  • Anticancer Activity : Research has shown that derivatives of piperidine can exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, compounds structurally related to this compound have demonstrated antiproliferative effects on cancer cell lines through modulation of cell cycle regulators .
  • Dipeptidyl Peptidase IV Inhibition : A study highlighted the design and synthesis of hetero-aromatic moieties substituted with piperidine derivatives as dipeptidyl peptidase IV inhibitors. These compounds showed promising inhibitory activity, suggesting that this compound may also play a role in diabetes management by enhancing incretin levels .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
(S)-Ethyl 3-methylpiperidine-3-carboxylateNeurotransmitter receptor binding
Piperidine derivativesAnticancer activity
Pyrrole-2-carbonitrile derivativesDipeptidyl peptidase IV inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-3-Ethyl-3-methylpiperidine
Reactant of Route 2
(3R)-3-Ethyl-3-methylpiperidine

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